molecular formula C25H26N4 B5842652 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole

2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole

Katalognummer B5842652
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: XRVYVLMFVYFIAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole, also known as DPBIM, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. In

Wirkmechanismus

The exact mechanism of action of 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and α2-adrenergic receptor antagonist. 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole has also been shown to modulate the activity of the GABAergic and glutamatergic systems in the brain.
Biochemical and physiological effects:
2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce dopamine turnover in the striatum, increase serotonin and norepinephrine levels in the prefrontal cortex, and increase GABA and glutamate levels in the hippocampus. 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole has also been shown to decrease pro-inflammatory cytokine levels and inhibit cancer cell growth.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole has several advantages for lab experiments. It has a high affinity for its target receptors and exhibits a long duration of action. 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole is also highly selective for its target receptors, which reduces the risk of off-target effects. However, 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole has a relatively short half-life, which can limit its effectiveness in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole. One area of interest is the potential use of 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole has been shown to have anti-inflammatory and anti-cancer properties, which could be further explored. Another area of interest is the development of new 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole analogs with improved pharmacological properties. Finally, the use of 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole in combination with other drugs could be explored to enhance its therapeutic effects.

Synthesemethoden

2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole can be synthesized through a multi-step process that involves the reaction of 4-(diphenylmethyl)piperazine with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to yield the final product, 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole. The synthesis method has been optimized to yield high purity and high yield of 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole.

Wissenschaftliche Forschungsanwendungen

2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole has been shown to have anti-inflammatory and anti-cancer properties.

Eigenschaften

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4/c1-27-23-15-9-8-14-22(23)26-25(27)29-18-16-28(17-19-29)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVYVLMFVYFIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.